Lansoprazole sulfone is a primary metabolite of lansoprazole, generated through the sulfoxidation metabolic pathway primarily mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4/5. [] It serves as a valuable marker for investigating lansoprazole metabolism and characterizing CYP3A4/5 activity in various scientific contexts, including drug interaction studies and pharmacogenetic research. [, ]
Lansoprazole sulfone is primarily derived from the metabolism of lansoprazole, which is synthesized from 2-mercaptobenzimidazole and 2-chloromethylpyridine derivatives. The sulfone form is produced through the oxidation of the thioether group present in lansoprazole, typically via cytochrome P450 enzymes in the liver . This metabolic transformation results in the formation of various metabolites, including lansoprazole sulfone, which are pharmacologically active and contribute to the drug's therapeutic efficacy .
The synthesis of lansoprazole sulfone typically involves the oxidation of lansoprazole using oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide. The process can be optimized to minimize by-products and maximize yield.
Lansoprazole sulfone has a molecular formula of C17H18F3N3O4S. Its structure features:
Lansoprazole sulfone participates in various chemical reactions primarily related to its metabolic pathways:
The stability of lansoprazole sulfone under physiological conditions makes it an important metabolite that retains some pharmacological activity .
Lansoprazole sulfone exerts its pharmacological effects primarily through inhibition of the H+/K+ ATPase enzyme in gastric parietal cells. This mechanism involves:
The conversion of lansoprazole to its sulfone form does not significantly alter its mechanism but may affect its pharmacokinetics and duration of action .
These properties are crucial for formulating effective drug delivery systems that maximize therapeutic outcomes while minimizing side effects .
Lansoprazole sulfone serves several scientific and clinical applications:
Lansoprazole undergoes stereoselective metabolism to form its sulfone derivative primarily via cytochrome P450 (CYP) enzymes. CYP3A4 catalyzes sulfoxidation, preferentially metabolizing the R-enantiomer of lansoprazole, while CYP2C19 mediates 5-hydroxylation, favoring the S-enantiomer [3] [8]. This stereodivergence results in distinct metabolic profiles:
Table 1: Enzymatic Kinetics of Lansoprazole Enantiomer Metabolism
Enzyme | Enantiomer | Reaction | Vmax (pmol/min/mg) | Km (μM) | Intrinsic Clearance (Vmax/Km) |
---|---|---|---|---|---|
CYP3A4 | R-Lansoprazole | Sulfoxidation | 48.9 ± 3.2 | 2,130 ± 290 | 0.023 ± 0.001 |
CYP3A4 | S-Lansoprazole | Sulfoxidation | 12.1 ± 0.9 | 2,050 ± 310 | 0.006 ± 0.000 |
CYP2C19 | S-Lansoprazole | 5-Hydroxylation | 152 ± 11 | 18.2 ± 2.7 | 8.35 ± 1.2 |
CYP2C19 | R-Lansoprazole | 5-Hydroxylation | 43.6 ± 3.8 | 25.4 ± 4.1 | 1.72 ± 0.3 |
Sulfone metabolite formation varies across PPIs due to structural differences influencing enzyme specificity:
Table 2: Sulfone Formation Across PPIs
PPI | Primary Metabolic Enzymes | Fraction Converted to Sulfone (%) | Structural Feature Influencing Metabolism |
---|---|---|---|
Lansoprazole | CYP3A4 (major), CYP2C19 (minor) | 15–20% | Trifluoroethoxy side chain |
Omeprazole | CYP3A4 (major), CYP2C19 (minor) | 10–15% | Methoxybenzimidazole |
Pantoprazole | CYP3A4 (major) | 5–10% | Difluoromethoxy linker |
Rabeprazole | Non-enzymatic (major) | <5% | Pyridinylmethyl group |
Lansoprazole sulfone’s bioactivity extends beyond acid suppression through redox-mediated mechanisms:
Table 3: Redox Pathways Influenced by Lansoprazole Sulfone
Mechanism | Key Molecules | Biological Effect | Experimental Evidence |
---|---|---|---|
Nrf2 stabilization | Keap1 ubiquitination inhibition | ↑ Antioxidant gene expression | Cycloheximide chase assays: Nrf2 t1/2 extended from 20 min to >60 min |
p38 MAPK signaling | Phospho-p38 upregulation | Nuclear translocation of Nrf2 | SB203580 blocks Nrf2 activation (95% inhibition) |
OCT2 inhibition | Organic cation transporter blockade | Reduced cisplatin uptake in cochlea | Zebrafish oct2 knockout: 70% protection from hair cell damage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7